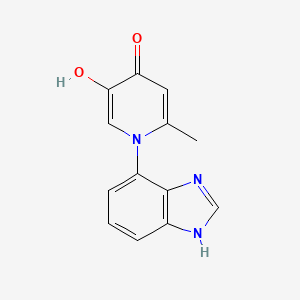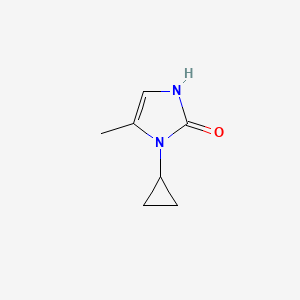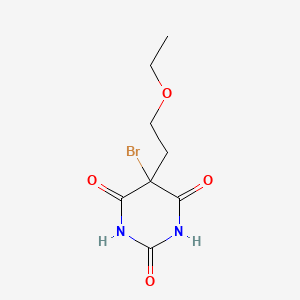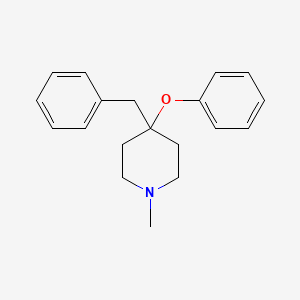
4-fluoro-2-(methylsulfanyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-2-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylthio group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(methylsulfanyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a methylthio reagent. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where 4-fluorobenzonitrile is treated with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the fluorine atom with the methylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also a consideration in industrial production .
化学反应分析
Types of Reactions
4-fluoro-2-(methylsulfanyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylthio group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the nitrile group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 4-Fluoro-2-(methylsulfinyl)benzonitrile or 4-Fluoro-2-(methylsulfonyl)benzonitrile.
Reduction: Formation of 4-Fluoro-2-(methylthio)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4-fluoro-2-(methylsulfanyl)benzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
相似化合物的比较
Similar Compounds
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylthio group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methylthio group.
2-Fluoro-4-(methylthio)benzonitrile: The positions of the fluorine and methylthio groups are reversed
Uniqueness
4-fluoro-2-(methylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These properties make it a valuable compound for various research applications and differentiate it from other similar compounds.
属性
分子式 |
C8H6FNS |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
4-fluoro-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |
InChI 键 |
QZJDWDYPVSMWHX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC(=C1)F)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)

![1-Propanesulfonic acid, 3-[(2,2-dimethylpropyl)amino]-](/img/structure/B8674631.png)
![5-[(Benzyloxy)methyl]-4-hydroxyfuran-2(5H)-one](/img/structure/B8674645.png)








